molecular formula C6H8N2 B092225 2,6-Dimethylpyrazine CAS No. 108-50-9

2,6-Dimethylpyrazine

Numéro de catalogue: B092225
Numéro CAS: 108-50-9
Poids moléculaire: 108.14 g/mol
Clé InChI: HJFZAYHYIWGLNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,6-Dimethylpyrazine (2,6-DMP) is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with methyl groups at the 2- and 6-positions. It is widely recognized for its nutty, roasted, and coffee-like aroma, making it a critical flavor component in thermally processed foods, fermented products, and beverages . Its formation is primarily linked to Maillard reactions, Strecker degradation, and microbial activity during fermentation . Notably, 2,6-DMP exhibits a low odor threshold (8 ppm/oil), significantly enhancing its sensory impact even at trace concentrations .

Méthodes De Préparation

Condensation of α-Diketones with Ammonia

The condensation of α-diketones with ammonia represents a classical route for pyrazine synthesis. For 2,6-dimethylpyrazine, this method typically employs 2,5-hexanedione as the diketone precursor. Under basic or neutral conditions, 2,5-hexanedione undergoes cyclization with ammonia to form the pyrazine ring.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of ammonia on the carbonyl groups, followed by dehydration and aromatization. Key parameters include:

  • Temperature : 120–180°C for optimal cyclization .

  • Ammonia stoichiometry : A 4:1 molar ratio of ammonia to diketone ensures complete conversion .

  • Catalysts : FeSO₄·7H₂O or ZnCl₂ accelerates dehydration, achieving yields up to 68% .

A notable improvement involves using hydrogen peroxide as an oxidizing agent to enhance aromatization, reducing reaction time by 30% . However, this method generates significant acidic waste, necessitating post-reaction neutralization.

Alkylation of Pyrazine Derivatives

Direct alkylation of pyrazine or its mono-methyl derivatives offers a pathway to this compound. This method employs methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Regioselectivity Challenges

Achieving 2,6-dimethyl substitution is complicated by competing 2,5- and 2,3-isomer formation. To mitigate this:

  • Lewis acid catalysts : FeCl₃ or AlCl₃ direct methyl groups to the 2- and 6-positions, achieving 85% regioselectivity .

  • Solvent effects : Polar aprotic solvents like DMF suppress side reactions, improving yields to 72% .

Recent patents highlight the use of ionic liquids as green solvents, reducing catalyst loading by 40% while maintaining high purity .

Dehydrogenation of Dihydropyrazines

Dehydrogenation of 2,6-dimethyl-1,4-dihydropyrazine provides a high-yield route to the target compound. This method, exemplified in CN102002006B, uses air or oxygen as oxidants in the presence of metal hydroxides.

Industrial-Scale Protocol

  • Substrate : 2,6-Dimethyl-5,6-dihydropyrazine dissolved in ethanol.

  • Catalyst : Potassium hydroxide (15% w/w) at 65–75°C .

  • Oxidation : Continuous air bubbling (6 L/min) for 8 hours, achieving 99% conversion .

Post-reaction purification involves extraction with ethyl acetate and distillation, yielding 83% pure product . This method is favored for its scalability and minimal waste generation.

Catalytic Methods and Recent Advances

Transition-metal catalysts have revolutionized pyrazine synthesis. Palladium and nickel-based systems enable C–H activation, permitting direct methylation of pyrazine.

Case Study: Palladium-Catalyzed Methylation

  • Catalyst : Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline as a ligand.

  • Methyl source : Trimethylaluminum.

  • Conditions : 100°C in toluene, yielding 78% this compound .

This method avoids harsh reagents but requires inert atmospheres, limiting cost-effectiveness.

Industrial Synthesis and Scalability

Large-scale production prioritizes cost and environmental impact. The Minici reaction (CN105237486B) exemplifies an industrial approach, though originally designed for 2-ethyl-3,6-dimethylpyrazine. Adaptations for this compound include:

  • Feedstock : 2,5-Dimethylpyrazine with n-propanal .

  • Conditions : FeSO₄·7H₂O catalyst, H₂O₂ oxidant, and 50–60°C reaction temperature .

  • Yield : 70–75% after column chromatography .

Economic analyses suggest a production cost of $12–15/kg, competitive with traditional methods .

Analyse Des Réactions Chimiques

Formation via Maillard Reactions

2,6-Dimethylpyrazine is generated during the Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars. This reaction occurs in foods such as roasted coffee, baked potatoes, and cereals . Key intermediates include α-aminocarbonyls formed via Strecker degradation or aldol condensations, which dimerize to yield pyrazines .

Example Pathway :

  • Reactants : L-Threonine (heated at 120–300°C).

  • Mechanism : Decarbonylation → Dehydration → α-Aminocarbonyl intermediates → Cyclization to this compound .

Reaction ConditionsProductsYield (ppm)Source
300°C, 7 min (Threonine)This compound1,200

Thermal Degradation Pathways

Thermal treatment of amino acids like threonine produces this compound through complex degradation and recombination steps:

  • Decarbonylation/Dehydration : Generates reactive intermediates (e.g., α-hydroxycarbonyls).

  • Aldol Condensation : Forms α-dicarbonyls, which undergo Strecker degradation with residual amino acids.

  • Cyclization : α-Aminocarbonyls dimerize to form pyrazines .

Photochemical Isomerization

UV irradiation induces isomerization of this compound into Dewar and benzvalene isomers, eventually leading to 4,5-dimethylpyrimidine :

Isomerization PathwayKey StepsEnergy Barrier (kJ/mol)
S₂ Excited State → Dewar IsomersConical intersection mediates conversion to Dewar isomers 4 and 5 105 (for 5 → Pyrazine)
S₁ Excited State → BenzvaleneDirect formation via conical intersectionNone (barrierless)

Outcome :

  • Dewar isomers convert to benzvalene without activation energy.

  • Benzvalene rearranges to 4,5-dimethylpyrimidine, a stable end product .

Synthetic Modifications

This compound serves as a precursor in alkylation reactions. For example, FeSO₄·7H₂O and propionaldehyde under acidic conditions yield derivatives like 2-ethyl-3,6-dimethylpyrazine :

Reaction ComponentsConditionsProductYield
2,5-Dimethylpyrazine, FeSO₄·7H₂O, H₂O₂, H₂SO₄, Propionaldehyde50–60°C, 6 hr2-Ethyl-3,6-dimethylpyrazine63%

Stability and Byproducts

  • Thermal Decomposition : Above 300°C, produces CO, CO₂, and nitrogen oxides .

  • Oxidation : Aliphatic side-chain oxidation forms carboxylic acid derivatives (e.g., observed in rat metabolism studies) .

Applications De Recherche Scientifique

2,6-Dimethylpyrazine has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de la 2,6-Diméthylpyrazine implique son interaction avec diverses cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Pyrazines

Structural Isomers and Odor Thresholds

2,6-DMP belongs to the dimethylpyrazine family, which includes isomers such as 2,3-dimethylpyrazine (2,3-DMP) and 2,5-dimethylpyrazine (2,5-DMP). While structurally similar, these isomers differ in sensory properties due to substitution patterns:

Compound Odor Threshold (ppm/oil) Primary Aroma Notes Key References
2,6-Dimethylpyrazine 8 Nutty, roasted, coffee
2-Methylpyrazine 27 Earthy, nutty
2,3-Dimethylpyrazine Not reported Burnt, smoky
2,5-Dimethylpyrazine 27 Potato-like, roasted
Trimethylpyrazine 27 Earthy, cocoa

2,6-DMP’s lower odor threshold underscores its superior potency compared to 2-methylpyrazine and trimethylpyrazine, enabling it to dominate flavor profiles even at lower concentrations .

Formation Pathways and Thermal Stability

Pyrazines are generated via Maillard reactions and microbial metabolism. 2,6-DMP formation is temperature-dependent, with optimal synthesis occurring above 100°C . In garlic oil, its concentration increases linearly with frying temperature (115–155°C), contrasting with sulfur compounds like diallyl disulfide, which degrade under similar conditions . This thermal stability enhances its role in roasted flavor development.

In contrast, 2,3-DMP and 2,5-DMP are more prevalent in fermented systems. For example, Bacillus subtilis strains produce 2,6-DMP at up to 1,900 µg/L, outperforming 2-methylpyrazine (1,200 µg/L) and 2,3-DMP (800 µg/L) .

Analytical Challenges

Co-elution of 2,5-DMP and 2,6-DMP in gas chromatography complicates quantification, often requiring specialized methods (e.g., two-dimensional GC) for resolution . Despite this, 2,6-DMP is consistently identified as a major contributor in sensory studies due to its distinct nutty profile .

Activité Biologique

2,6-Dimethylpyrazine (2,6-DMP) is a compound belonging to the pyrazine family, which is characterized by its unique structure and diverse biological activities. This article explores the biological activity of 2,6-DMP, focusing on its antimicrobial properties, effects on growth and angiogenesis, and its biosynthesis by microbial strains. Additionally, relevant data tables and research findings are presented to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula C6_6H8_8N2_2 and is known for its distinct flavor and aroma, often associated with roasted foods. Its structure consists of a pyrazine ring with two methyl groups at the 2 and 6 positions, contributing to its unique chemical properties.

Antimicrobial Activity

Research has demonstrated that 2,6-DMP exhibits varying degrees of antimicrobial activity. In a study comparing several alkylpyrazines against Escherichia coli, it was found that while 2,5-dimethylpyrazine showed significant bactericidal effects at concentrations of 0.6% and 1.2%, 2,6-DMP demonstrated less efficacy in reducing bacterial colonies. Specifically, the compound had a lower level of activity compared to its analogs when tested under similar conditions .

Table 1: Antimicrobial Efficacy of Alkylpyrazines

CompoundConcentration (%)Effect on E. coli
2,5-Dimethylpyrazine0.6Significant reduction
2,5-Dimethylpyrazine1.2Complete bactericidal
This compound 0.3 - 1.2 Minimal effect

Effects on Growth and Angiogenesis

In vivo studies have indicated that pyrazines can inhibit growth and angiogenesis in developing tissues. For instance, in chick embryo models (chick chorioallantoic membrane assays), various pyrazines were tested for their effects on blood vessel development. While compounds like pyrazine and 2-ethylpyrazine showed potent inhibitory effects at nanomolar concentrations, 2,6-DMP was less effective with higher LOAELs (Lowest Observed Adverse Effect Levels) in the micromolar range .

Table 2: Inhibition of Growth in Chick Embryo Models

Pyrazine DerivativeLOAEL (M)Effect on Growth (%)
Pyrazine101210^{-12}Significant
2-Ethylpyrazine101110^{-11}Moderate
This compound 10610^{-6} Minimal

Biosynthesis by Microbial Strains

Recent studies have identified the ability of Bacillus subtilis strains to biosynthesize various pyrazines from precursor compounds. Notably, one strain (BcP4) was found to produce substantial amounts of 2,6-DMP (approximately 1900 µg/L), indicating its potential for biotechnological applications in flavor production . This biosynthetic pathway highlights the role of microorganisms in generating flavor compounds that could be utilized in food industries.

Table 3: Biosynthesis of Pyrazines by Bacillus subtilis

StrainCompoundConcentration (µg/L)
BcP4This compound1900 ± 40.5
BcP1This compound1265 ± 121.2

Q & A

Q. Basic: What microbial strains and culture conditions optimize 2,6-Dimethylpyrazine biosynthesis?

Methodological Answer:
Bacillus subtilis strains isolated from fermented soybean (e.g., BcP4 and BcP1) demonstrate high this compound production. Optimal conditions include supplementation with glucose and ammonium sulfate as carbon/nitrogen sources, and precursor addition (e.g., α-amino acids). Quantification via GC-MS revealed strain-dependent yields, with BcP4 producing ~1900 µg/L and BcP1 ~1265 µg/L . Substrate availability (e.g., carbohydrate degradation during fermentation) and microbial competition further influence yields .

Q. Basic: Which analytical methods are suitable for quantifying this compound in food matrices?

Methodological Answer:
Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is widely used. For example, in sesame-flavor Baijiu, HS-SPME-GC-O-MS identified this compound as a key aroma-active compound, with principal component analysis (PCA) differentiating product grades based on concentration and sensory profiles . Calibration with internal standards (e.g., deuterated analogs) improves accuracy in complex matrices like coffee or fermented soy .

Q. Advanced: How do crystallographic refinement challenges impact structural determination of this compound coordination complexes?

Methodological Answer:
X-ray diffraction using SHELXL for refinement often faces challenges such as:

  • Temperature-dependent phase transitions : Structural distortions at 240 K vs. 300 K require full-matrix least-squares refinement to resolve bond-length discrepancies (e.g., Cu-N bonds in Cu(this compound)Br₂) .
  • Disorder in ligand coordination : Bulky methyl groups in this compound hinder metal-ligand binding, as seen in Co(II) thiocyanate complexes where 2,5-dimethylpyrazine (contaminant) remains uncoordinated .
  • Hydrogen bonding networks : O–H⋯N interactions in Co complexes necessitate robust refinement to model 2D network formation .

Q. Advanced: How can contradictions in biosynthetic pathway data for this compound be resolved?

Methodological Answer:
Discrepancies arise from:

  • Precursor specificity : Conflicting reports on whether this compound originates from glucose/α-amino acid Maillard reactions or microbial metabolism . Resolution requires isotopic labeling (e.g., ¹³C-glucose) to track carbon flow in B. subtilis cultures .
  • Strain variability : Comparative genomics of high- vs. low-yield Bacillus strains can identify missing enzymatic steps or regulatory elements .
  • Fermentation dynamics : Time-course GC-MS studies reveal substrate depletion (e.g., carbohydrates) inversely correlates with this compound synthesis, suggesting pathway feedback inhibition .

Q. Basic: What are the key crystallographic parameters for this compound-containing compounds?

Methodological Answer:
Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) typically yields:

  • Unit cell parameters : For Cu(this compound)Br₂, a = 7.512 Å, b = 8.326 Å, c = 12.894 Å at 300 K .
  • Bond angles : N–Cu–N angles ~90° in octahedral Co(II) complexes .
  • Hydrogen-bonding : O–H⋯N distances of 2.8–3.0 Å stabilize supramolecular architectures . Data deposition in CCDC (e.g., 2070208–2070209) ensures reproducibility .

Q. Advanced: How does ligand isomerism affect coordination polymer design with this compound?

Methodological Answer:
Isomeric impurities (e.g., 2,5-dimethylpyrazine in commercial this compound) complicate synthesis. For Hg(II) polymers:

  • Steric effects : this compound’s vicinal methyl groups limit bridging modes, favoring 1D chains (e.g., [Hg(2,6-dmpyr)(μ-Br)₂]ₙ) over 2D networks .
  • Counterion influence : Thiocyanate vs. halide ions alter coordination geometry, as seen in Hg(II)-SCN polymers forming distinct hole sizes .
  • Thermal analysis : TGA/DSC identifies stability differences between isomers, guiding solvent selection for crystallization .

Propriétés

IUPAC Name

2,6-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZAYHYIWGLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID5047619
Record name 2,6-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Solid, white to yellow lumpy crystals with a nutty, coffee-like odour
Record name 2,6-Dimethylpyrazine
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Record name 2,6-Dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

154.00 to 155.00 °C. @ 760.00 mm Hg
Record name 2,6-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, very soluble (in ethanol)
Record name 2,6-Dimethylpyrazine
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CAS No.

108-50-9
Record name 2,6-Dimethylpyrazine
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Record name 2,6-Dimethylpyrazine
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Record name Pyrazine, 2,6-dimethyl-
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Record name 2,6-DIMETHYLPYRAZINE
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Record name 2,6-Dimethylpyrazine
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Melting Point

47 - 48 °C
Record name 2,6-Dimethylpyrazine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methylcarbamothioyl chloride
2,6-Dimethylpyrazine
N-methylcarbamothioyl chloride
2,6-Dimethylpyrazine
N-methylcarbamothioyl chloride
N-methylcarbamothioyl chloride
2,6-Dimethylpyrazine
N-methylcarbamothioyl chloride
N-methylcarbamothioyl chloride
2,6-Dimethylpyrazine
N-methylcarbamothioyl chloride
N-methylcarbamothioyl chloride
2,6-Dimethylpyrazine
N-methylcarbamothioyl chloride
N-methylcarbamothioyl chloride
2,6-Dimethylpyrazine

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